Ethyl 3-bromo-2,4,6-trimethylbenzoate
Overview
Description
Ethyl 3-bromo-2,4,6-trimethylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, 4, and 6 on the benzene ring are replaced by a bromine atom and three methyl groups, respectively, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,4,6-trimethylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of 2,4,6-trimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification reactions are optimized for large-scale production, often using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of ethyl 3-substituted-2,4,6-trimethylbenzoates.
Reduction: Formation of 3-bromo-2,4,6-trimethylbenzyl alcohol.
Oxidation: Formation of 3-bromo-2,4,6-trimethylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,4,6-trimethylbenzoate depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-bromo-2,4,6-trimethylbenzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methylbenzoate: Similar structure but with fewer methyl groups, leading to different reactivity and applications.
Ethyl 3-chloro-2,4,6-trimethylbenzoate: Chlorine atom instead of bromine, affecting the compound’s reactivity and physical properties.
Ethyl 3-bromo-2,4-dimethylbenzoate: Lacks one methyl group, resulting in different steric and electronic effects.
Properties
IUPAC Name |
ethyl 3-bromo-2,4,6-trimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-5-15-12(14)10-7(2)6-8(3)11(13)9(10)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPOOQCOBIMZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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